2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide
Description
2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a dimethylamino propyl chain
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-11-5-6-13(12(15)9-11)19-10-14(18)16-7-4-8-17(2)3/h5-6,9H,4,7-8,10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSYHYRBUBTFBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NCCCN(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide typically involves the following steps:
Bromination: The starting material, 4-methylphenol, undergoes bromination to introduce a bromine atom at the ortho position, yielding 2-bromo-4-methylphenol.
Etherification: The brominated phenol is then reacted with chloroacetic acid to form 2-(2-bromo-4-methylphenoxy)acetic acid.
Amidation: The acetic acid derivative is subsequently reacted with N,N-dimethyl-1,3-propanediamine under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Formation of 2-(2-bromo-4-methylphenoxy)acetic acid.
Reduction: Formation of 2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]amine.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide involves its interaction with specific molecular targets. The bromo-substituted phenoxy group may interact with enzymes or receptors, while the dimethylamino propyl chain can influence the compound’s solubility and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)acetic acid
- 2-(4-bromo-2-methylphenoxy)acetic acid
- 2-(2-bromo-4-ethylphenoxy)acetic acid
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-[3-(dimethylamino)propyl]acetamide is unique due to the presence of both a bromo-substituted phenoxy group and a dimethylamino propyl chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
